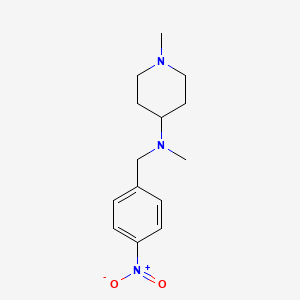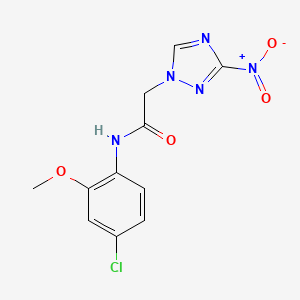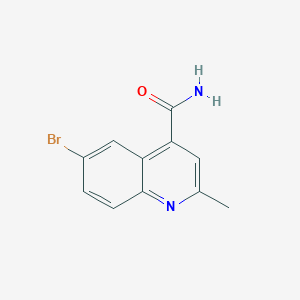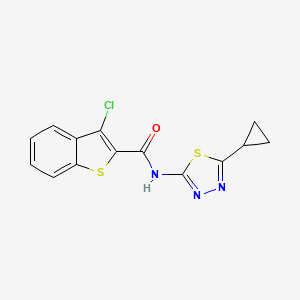![molecular formula C20H25N3O2 B5689865 2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol, commonly known as BPIE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPIE is a phenolic compound that is structurally similar to other phenolic compounds such as resveratrol and curcumin, which are known for their antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of BPIE is not yet fully understood. However, studies have suggested that BPIE exerts its effects through various pathways. BPIE has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. BPIE has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
BPIE has been found to exhibit various biochemical and physiological effects. BPIE has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BPIE has also been found to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
実験室実験の利点と制限
BPIE has several advantages for lab experiments. BPIE is a stable compound that can be easily synthesized and purified. BPIE is also soluble in various organic solvents, which makes it easy to use in various experimental setups. However, BPIE has some limitations, such as its low water solubility, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPIE. One future direction is to explore the potential use of BPIE as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another future direction is to investigate the molecular mechanisms underlying the effects of BPIE. Further studies are also needed to determine the optimal dosage and administration route of BPIE for various applications. Additionally, more research is needed to explore the potential use of BPIE as a plant growth regulator and its effects on the environment.
合成法
The synthesis of BPIE involves the condensation reaction between 4-benzylpiperazine and 2-hydroxy-6-ethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain pure BPIE.
科学的研究の応用
BPIE has been extensively studied for its potential applications in medicine, agriculture, and other fields. In medicine, BPIE has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPIE has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. BPIE has also been shown to have a protective effect against oxidative stress-induced damage in various cells and tissues.
In agriculture, BPIE has been studied for its potential use as a plant growth regulator. BPIE has been found to enhance the growth and yield of various crops such as rice, wheat, and soybean. BPIE has also been shown to improve the resistance of plants to various abiotic stresses such as drought and salinity.
特性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-10-6-9-18(20(19)24)15-21-23-13-11-22(12-14-23)16-17-7-4-3-5-8-17/h3-10,15,24H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVQXCVTPVIZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-6-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)


![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)


![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

